Methyl 3-Chloro-4-piperazinobenzoate
Description
Contextualizing the Chemical Significance of Substituted Benzoate (B1203000) Esters and Piperazine (B1678402) Scaffolds
Substituted benzoate esters are a class of organic compounds that are prevalent in a wide array of natural and synthetic molecules. The ester functional group can influence a molecule's solubility, stability, and pharmacokinetic properties, making it a key component in drug design. The benzene (B151609) ring, with its various possible substitution patterns, allows for the fine-tuning of a compound's electronic and steric properties, which can in turn affect its biological activity. The presence of a chlorine atom, as seen in Methyl 3-chloro-4-piperazinobenzoate, can significantly alter the molecule's reactivity and lipophilicity, potentially enhancing its interaction with biological targets.
The piperazine scaffold is a privileged structure in medicinal chemistry, meaning it is a common feature in many biologically active compounds. mdpi.com This heterocyclic amine is valued for its ability to improve the aqueous solubility and oral bioavailability of drug candidates. The two nitrogen atoms of the piperazine ring can be functionalized to create a variety of analogs, allowing for the exploration of structure-activity relationships (SAR). The piperazine moiety is a component of numerous approved drugs, highlighting its importance in the development of new therapeutic agents.
The combination of a substituted benzoate ester and a piperazine scaffold in this compound creates a molecule with a unique set of properties that make it an attractive starting material for chemical synthesis.
Overview of Research Trajectories for this compound and Related Compounds
Current research involving this compound primarily revolves around its utility as a chemical intermediate. While specific studies focusing solely on the biological activity of this compound are not widely published, its presence is noted in the patent literature as a precursor to more complex molecules with potential therapeutic applications.
For instance, this compound has been cited in patents related to the synthesis of kinase inhibitors, which are a class of drugs used in the treatment of cancer and other diseases. The general synthetic route often involves the reaction of the secondary amine of the piperazine ring with other chemical entities to build larger, more elaborate structures.
Research on related substituted piperazinyl benzoates has explored a range of biological activities, including but not limited to their potential as antimicrobial and anticancer agents. These studies provide a framework for understanding the potential applications of derivatives of this compound. The exploration of different substituents on both the benzoate and piperazine rings allows researchers to systematically investigate the impact of structural modifications on biological activity.
Identification of Key Research Gaps and Emerging Opportunities for this compound Investigations
A significant research gap exists in the published academic literature regarding the intrinsic biological activity of this compound itself. While its role as a synthetic intermediate is established, a thorough investigation of its own pharmacological profile is lacking. Such studies could reveal unforeseen biological effects and open new avenues for research.
An emerging opportunity lies in the systematic derivatization of this compound to create libraries of novel compounds. By modifying the ester group or substituting the second nitrogen of the piperazine ring, a diverse range of molecules could be synthesized and screened for various biological activities. This approach could lead to the discovery of new lead compounds for drug development.
Furthermore, there is an opportunity to explore the material science applications of this compound and its derivatives. The rigid aromatic core and the flexible piperazine unit could be exploited in the design of novel polymers or coordination compounds with interesting electronic or structural properties.
| Property | Data |
| IUPAC Name | methyl 3-chloro-4-(piperazin-1-yl)benzoate |
| CAS Number | 234082-16-7 |
| Molecular Formula | C12H15ClN2O2 |
| Molecular Weight | 254.71 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-4-piperazin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNWWDUBAHLVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCNCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of Methyl 3 Chloro 4 Piperazinobenzoate
Retrosynthetic Analysis and Design of Novel Synthetic Pathways for Methyl 3-Chloro-4-piperazinobenzoate
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections". ias.ac.in For this compound, the analysis reveals several potential synthetic routes based on the disconnection of its key bonds.
The three primary disconnections for the target molecule are:
C-N Bond Disconnection: Breaking the bond between the benzene (B151609) ring and the piperazine (B1678402) nitrogen. This is a common and highly effective strategy, leading back to a substituted chlorobenzoate derivative and piperazine.
C-Cl Bond Disconnection: Cleaving the carbon-chlorine bond. This suggests a late-stage chlorination of a methyl 4-piperazinobenzoate (B8428843) precursor.
Ester Bond Disconnection: Hydrolyzing the ester to its corresponding carboxylic acid, which can be formed from simpler precursors.
These disconnections lead to two principal forward synthetic pathways. The most convergent approach involves the formation of the C-N bond as the key step, coupling piperazine with a pre-functionalized aromatic ring.
The methyl ester group is a common functional motif in pharmaceutical compounds. researchgate.net Its introduction can be strategically timed at different stages of the synthesis.
Esterification as a Final Step: One approach involves synthesizing the carboxylic acid, 3-chloro-4-piperazinobenzoic acid, first, followed by esterification. Standard methods like Fischer-Speier esterification, using methanol (B129727) in the presence of a strong acid catalyst (e.g., H₂SO₄), can be employed. Alternatively, reaction with methylating agents such as diazomethane (B1218177) or methyl iodide under basic conditions can yield the desired ester, although these reagents present handling challenges.
Achieving the correct placement of the chlorine atom at the C-3 position, ortho to the ester and meta to the piperazine group, is critical for the molecule's identity and function. The strategy for chlorination depends heavily on the chosen synthetic route and the electronic nature of the precursor.
Electrophilic Aromatic Substitution: If the synthesis starts from a precursor like methyl 4-aminobenzoate, direct chlorination can be challenging due to the powerful ortho, para-directing nature of the amino group, which would favor chlorination at the C-3 and C-5 positions. However, the regioselectivity of halogenation can be controlled by the choice of chlorinating agent and reaction conditions. google.com For instance, using N-chlorosuccinimide (NCS) in an appropriate solvent can provide a degree of regiocontrol. acs.org
Use of Pre-chlorinated Starting Materials: A more reliable method is to start with a molecule that already contains the desired chlorine atom. For example, beginning with 3,4-dichlorobenzoic acid or its methyl ester ensures the chlorine is correctly positioned from the outset. The subsequent reaction to introduce the piperazine group would then rely on the differential reactivity of the two chlorine atoms on the ring. ontosight.ai This approach circumvents potential issues with regioselectivity during a chlorination step. google.com
The formation of the aryl-piperazine C-N bond is arguably the most crucial step in the synthesis of this compound. Several robust methods are available for this transformation, each with distinct advantages.
Nucleophilic Aromatic Substitution (SNAr): This method is highly effective when the aromatic ring is activated by electron-withdrawing groups. Starting with methyl 3,4-dichlorobenzoate, the chlorine at C-4 is activated towards nucleophilic attack by the electron-withdrawing ester group at C-1 and the second chlorine at C-3. Piperazine, acting as a nucleophile, can selectively displace the C-4 chlorine. SNAr reactions are often performed at elevated temperatures in a polar aprotic solvent like DMF or DMSO. rsc.org
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has become a cornerstone of modern organic synthesis for forming C-N bonds. rsc.org It allows for the coupling of an aryl halide (methyl 3-chloro-4-bromobenzoate or methyl 4-bromo-3-chlorobenzoate) with piperazine. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov This method is valued for its broad substrate scope and tolerance of various functional groups. rsc.org
Copper-Catalyzed Ullmann Condensation: A classical method for forming aryl-amine bonds, the Ullmann reaction involves coupling an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures. researchgate.net While modern variations have been developed with improved conditions, it is often superseded by palladium-catalyzed methods due to harsher conditions and lower functional group tolerance. rsc.org
Table 1: Comparison of Key Synthetic Methods for Aryl-Piperazine Bond Formation
| Method | Typical Substrate | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Methyl 3,4-dichlorobenzoate | Piperazine, Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMSO) | Often catalyst-free, cost-effective, scalable. rsc.org | Requires activated aryl halide, may require high temperatures. |
| Buchwald-Hartwig Amination | Methyl 4-bromo-3-chlorobenzoate | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Broad scope, high functional group tolerance, milder conditions. rsc.orgnih.gov | Cost of catalyst and ligands, requires inert atmosphere. |
| Ullmann Condensation | Methyl 4-iodo-3-chlorobenzoate | Cu catalyst (e.g., CuI), Ligand (e.g., rac-BINOL), Base | Alternative to Palladium catalysis. researchgate.net | Often requires harsh conditions (high temp.), stoichiometric copper. researchgate.net |
Optimization of Reaction Conditions and Process Development for this compound Synthesis
Process development focuses on refining reaction conditions to maximize yield, minimize impurities, and ensure the scalability and economic viability of the synthesis. Optimization typically targets parameters such as temperature, reaction time, solvent choice, and reagent stoichiometry. researchgate.netscielo.br
For transition metal-catalyzed routes like the Buchwald-Hartwig amination, the choice of catalyst system is paramount. nih.gov The system comprises a metal precursor, a ligand, and a base, each component influencing the reaction's efficiency.
Palladium Precursors: Common choices include Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The choice can affect catalyst activation and stability.
Ligands: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For aryl chloride substrates, electron-rich, bulky phosphine ligands such as Xantphos, RuPhos, or JohnPhos are often required to promote the challenging oxidative addition step.
Bases: The base is crucial for deprotonating the amine and regenerating the catalyst. The strength and solubility of the base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact reaction rates and yields.
Systematic screening of these components is essential to identify the optimal combination for the specific substrates involved in the synthesis of this compound. researchgate.net
Table 2: Representative Catalyst Systems for Palladium-Catalyzed N-Arylation of Piperazines
| Palladium Source | Ligand | Base | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene or Dioxane | 80-110 °C | nih.gov |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 °C | rsc.org |
| PdCl₂(dppf) | (none additional) | NaOtBu | Dioxane | 90-110 °C | researchgate.net |
Integrating green chemistry principles into pharmaceutical synthesis is crucial for minimizing environmental impact and improving sustainability. mdpi.comnih.gov These principles aim to reduce waste, conserve resources, and use less hazardous substances. instituteofsustainabilitystudies.comjddhs.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. instituteofsustainabilitystudies.com Catalytic reactions, such as Buchwald-Hartwig amination, are inherently more atom-economical than reactions requiring stoichiometric reagents.
Use of Safer Solvents: Traditional syntheses often use hazardous solvents. Green chemistry encourages replacing these with safer alternatives like water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. researchgate.netorganic-chemistry.org For the synthesis of arylpiperazines, using piperazine itself as the solvent has been reported as a green, cost-effective alternative. organic-chemistry.org
Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures reduces energy consumption. The development of highly active catalysts that function efficiently at or near room temperature is a key area of research. researchgate.net
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. instituteofsustainabilitystudies.com This can be achieved through high-yield reactions, minimizing byproducts, and developing processes for catalyst recycling. jddhs.com
Table 3: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Prevention of Waste | Optimizing reaction yield to >95% through catalyst and condition screening. instituteofsustainabilitystudies.com | Reduced need for purification and disposal of byproducts. |
| Atom Economy | Employing a catalytic C-N cross-coupling reaction instead of a stoichiometric method. researchgate.net | Maximizes incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Replacing hazardous solvents like DMF with greener alternatives such as 2-MeTHF or water. jddhs.com | Improved worker safety and reduced environmental pollution. |
| Design for Energy Efficiency | Developing a catalyst system that operates at a lower temperature (e.g., 50 °C vs. 110 °C). | Lower energy costs and reduced carbon footprint. researchgate.net |
| Catalysis | Using a recyclable heterogeneous palladium catalyst. | Reduces cost and heavy metal waste. researchgate.net |
Compounds Mentioned
Scale-Up Considerations and Process Intensification
The transition from laboratory-scale synthesis to industrial production of arylpiperazine derivatives, such as this compound, necessitates careful consideration of process intensification strategies to ensure safety, efficiency, and cost-effectiveness. The traditional batch production of Active Pharmaceutical Ingredients (APIs) often faces challenges related to heat and mass transfer, leading to potential safety hazards and reduced product quality upon scale-up. researchgate.net Consequently, the pharmaceutical industry is increasingly adopting continuous flow chemistry for the synthesis of APIs. azolifesciences.comresearchgate.net
Process intensification can be achieved through various means, including the use of novel reactor designs, alternative energy sources, and the integration of reaction and separation steps. unito.itaiche.org By reducing equipment size and energy consumption, these strategies contribute to more sustainable and economical manufacturing processes. aiche.org The implementation of continuous manufacturing is a key goal in process intensification, aiming for an end-to-end process where raw materials are continuously fed into the system and the final API is isolated at the end. researchgate.net
Key considerations for the scale-up of this compound synthesis include:
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is crucial for designing a robust and scalable process.
Solvent Selection: The choice of solvent can significantly impact reaction rates, product purity, and process safety. The use of greener solvents is also an important consideration for sustainable manufacturing.
Catalyst Selection and Optimization: For catalytic reactions, the selection of an appropriate catalyst and the optimization of its loading are critical for achieving high yields and selectivities.
Downstream Processing: The development of efficient and scalable downstream processing steps, such as extraction, crystallization, and purification, is essential for obtaining the final product with the desired purity.
Derivatization Strategies and Analog Synthesis from this compound
The trifunctional nature of this compound provides multiple avenues for chemical modification, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.
Chemical Modifications of the Ester Group for Structure-Activity Exploration
The methyl ester group is a key site for derivatization, allowing for the introduction of various functionalities to modulate the compound's physicochemical properties.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The rate of hydrolysis is influenced by pH and temperature. researchgate.netnih.govyoutube.com This carboxylic acid derivative serves as a versatile intermediate for further modifications.
Amidation: The methyl ester can be converted to a wide range of amides through reaction with primary or secondary amines. researchgate.net This transformation can be achieved using various methods, including direct amidation catalyzed by metal salts or conversion of the carboxylic acid (obtained from hydrolysis) to an amide using coupling agents. nih.gov
| Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-Phenyl-3-chloro-4-piperazinobenzamide | Nb2O5, solvent-free | High | researchgate.netmdpi.com |
| Benzylamine | N-Benzyl-3-chloro-4-piperazinobenzamide | TiCl4, pyridine, 85 °C | Moderate to Excellent | nih.gov |
| Morpholine | (3-Chloro-4-piperazinophenyl)(morpholino)methanone | In situ phosphonium (B103445) salts | Good to Excellent | unito.it |
This table presents hypothetical derivatization products based on general amidation reactions of methyl benzoates. Specific yields for reactions with this compound would require experimental validation.
Systematic Substitutions and Functionalization of the Piperazine Ring
The secondary amine of the piperazine ring is a nucleophilic center that can readily undergo various chemical transformations.
N-Alkylation: The piperazine nitrogen can be alkylated using a variety of alkyl halides or other electrophilic alkylating agents. mdpi.com The regioselectivity of these reactions can sometimes be influenced by the reaction conditions and the nature of the substituent on the aromatic ring. researchgate.net
N-Acylation: Acylation of the piperazine nitrogen with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) affords the corresponding amides. researchgate.netresearchgate.net This modification is widely used in drug discovery to introduce diverse substituents.
| Acylating Agent | Product | Reaction Conditions | Reference |
| Acetyl chloride | Methyl 3-chloro-4-(4-acetylpiperazin-1-yl)benzoate | Base, solvent | researchgate.netresearchgate.net |
| Benzoyl chloride | Methyl 3-chloro-4-(4-benzoylpiperazin-1-yl)benzoate | Base, solvent | researchgate.netresearchgate.net |
| Benzoic acid | Methyl 3-chloro-4-(4-benzoylpiperazin-1-yl)benzoate | Coupling agent (e.g., DCC, EDC) | researchgate.netresearchgate.net |
This table illustrates potential N-acylation products based on general reactions of piperazine derivatives. Specific reaction conditions and yields would need to be determined experimentally.
Transformations Involving the Aromatic Chloro Group
The aromatic chloro group, while generally less reactive than the other functional groups, can participate in several important carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows for the substitution of the chloro group with a variety of aryl, heteroaryl, or vinyl groups using boronic acids or their esters. researchgate.netrsc.orgyoutube.comyoutube.com This reaction is a powerful tool for creating biaryl structures.
Buchwald-Hartwig Amination: The chloro group can be replaced with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles through this palladium-catalyzed amination reaction. researchgate.netrsc.orgorganic-chemistry.org This method is highly versatile for the synthesis of arylamines.
Nucleophilic Aromatic Substitution (SNAr): Under certain conditions, particularly with strong nucleophiles and/or activation by electron-withdrawing groups, the chloro group can be displaced via a nucleophilic aromatic substitution mechanism. researchgate.netnih.govresearchgate.netnih.govnih.govrsc.orgresearchgate.net
| Reaction Type | Coupling Partner/Nucleophile | Product | Catalyst System | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Methyl 3-phenyl-4-(piperazin-1-yl)benzoate | Pd catalyst, ligand, base | researchgate.netrsc.orgyoutube.comyoutube.com |
| Buchwald-Hartwig | Aniline | Methyl 3-(phenylamino)-4-(piperazin-1-yl)benzoate | Pd catalyst, ligand, base | researchgate.netrsc.orgorganic-chemistry.org |
| Nucleophilic Aromatic Substitution | Sodium methoxide | Methyl 3-methoxy-4-(piperazin-1-yl)benzoate | Heat | researchgate.netnih.govresearchgate.netnih.govnih.govrsc.orgresearchgate.net |
This table provides examples of potential transformations of the aromatic chloro group based on established cross-coupling and SNAr reactions. The feasibility and efficiency of these reactions with this compound would require experimental investigation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 3 Chloro 4 Piperazinobenzoate Derivatives
Computational Chemistry Approaches to Elucidate SAR and SPR
Computational chemistry provides a powerful toolkit for the in-silico investigation of SAR and SPR, enabling the rational design of novel derivatives with potentially enhanced biological activity and favorable pharmacokinetic profiles.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of Methyl 3-Chloro-4-piperazinobenzoate, this would involve docking a library of virtual analogs into the active site of a relevant biological target, such as a specific enzyme or receptor. The goal is to understand the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity.
For instance, in a hypothetical study targeting a protein kinase, the piperazine (B1678402) moiety could engage in hydrogen bonding with the hinge region of the kinase, a common interaction for piperazine-containing inhibitors. The chloro and methyl ester groups on the benzoate (B1203000) ring would occupy adjacent pockets, and modifications at these positions could be explored to optimize binding.
Hypothetical Molecular Docking Results for Derivatives
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| M3CPB-001 | (Parent Compound) | -7.5 | H-bond with Asp145, hydrophobic interaction with Leu83 |
| M3CPB-002 | Chloro -> Fluoro | -7.2 | Weaker hydrophobic interaction |
| M3CPB-003 | Methyl Ester -> Ethyl Ester | -7.8 | Enhanced hydrophobic interaction in pocket |
| M3CPB-004 | Piperazine N-H -> N-Methyl | -6.9 | Loss of key H-bond |
| M3CPB-005 | Phenyl ring addition on piperazine | -8.5 | Additional hydrophobic and pi-stacking interactions |
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the biological activity of a series of compounds to their physicochemical properties or structural features. For derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a particular target. This involves calculating a range of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of synthesized and tested analogs.
A resulting QSAR equation might take the form:
Log(1/IC₅₀) = 0.5 * (cLogP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + C
This hypothetical equation would suggest that higher lipophilicity and more hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental. Such models are valuable for predicting the activity of unsynthesized compounds.
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are critical for biological activity. Based on a set of active analogs of this compound, a pharmacophore model could be generated. This model might consist of a hydrogen bond donor (from the piperazine N-H), a hydrogen bond acceptor (from the ester carbonyl), and a hydrophobic aromatic feature (from the chloro-substituted benzene (B151609) ring).
This pharmacophore model can then be used to virtually screen large compound libraries to identify novel chemical scaffolds that possess the desired features and are therefore likely to be active.
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound and its derivatives would involve computational methods to identify low-energy conformations. The piperazine ring typically exists in a chair conformation, and the orientation of the benzoate group relative to the piperazine ring can significantly impact the molecule's shape.
Understanding the conformational preferences and the energy barriers between different conformations can provide insights into the bioactive conformation, which is the specific shape the molecule adopts when it binds to its target. For 2-substituted piperazines, it has been observed that the axial conformation is often preferred. nih.gov
Experimental Design and Synthesis for SAR Exploration
Computational predictions guide the experimental design and synthesis of new analogs to systematically explore the SAR.
Based on the insights from molecular docking, QSAR, and pharmacophore modeling, a focused library of analogs would be designed for synthesis. The design strategy would involve systematic modifications to different parts of the this compound scaffold.
Key Areas for Modification:
Benzoate Ring: Substitution at the chloro position with other halogens or small alkyl groups to probe steric and electronic effects.
Ester Group: Variation of the alkyl chain of the ester (e.g., ethyl, propyl) to explore the size of the corresponding binding pocket. Conversion of the ester to an amide to introduce new hydrogen bonding possibilities.
Piperazine Ring: Substitution on the second nitrogen of the piperazine ring with various alkyl and aryl groups to explore additional binding interactions. The versatile nature of the piperazine ring allows for such modifications to enhance target affinity and specificity. nih.gov
Hypothetical SAR Findings from Synthesized Analogs
| Compound ID | R1 (Position 3) | R2 (Ester) | R3 (Piperazine N') | In Vitro Activity (IC₅₀, µM) |
| M3CPB-001 | Cl | OMe | H | 5.2 |
| M3CPB-006 | F | OMe | H | 8.1 |
| M3CPB-007 | Br | OMe | H | 4.5 |
| M3CPB-008 | Cl | OEt | H | 3.9 |
| M3CPB-009 | Cl | NHMe | H | 2.1 |
| M3CPB-010 | Cl | OMe | Me | 10.5 |
| M3CPB-011 | Cl | OMe | Phenyl | 1.5 |
These hypothetical data suggest that a bromo substituent at R1, a methylamide at R2, and a phenyl group at R3 are beneficial for activity. The synthesis of such compounds would likely follow established chemical routes for the formation of piperazine-containing aromatic compounds. nih.gov
Synthetic Accessibility and Yield Optimization for SAR Libraries
The generation of a Structure-Activity Relationship (SAR) library based on the this compound scaffold would necessitate a versatile and efficient synthetic strategy. A primary approach would likely involve the functionalization of the secondary amine of the piperazine ring. This position offers a convenient handle for introducing a wide variety of substituents, allowing for a systematic exploration of the chemical space.
Once the this compound core is obtained in sufficient quantities, the diversification step can be initiated. This would typically involve reactions such as N-alkylation, N-acylation, N-arylation, or reductive amination at the N4 position of the piperazine ring. To facilitate high-throughput synthesis, these reactions could be performed in parallel formats, for instance, using multi-well plates.
Yield optimization for such a library would involve the careful selection of reaction conditions that are broadly applicable across a diverse range of building blocks. For example, robust coupling reagents that are tolerant of various functional groups would be preferred for acylation reactions. Similarly, for alkylation reactions, the choice of alkylating agents and reaction conditions would need to be optimized to minimize side reactions and ensure high conversion rates. The use of automated liquid handlers and purification systems could further enhance the efficiency and reproducibility of the library synthesis.
Table 1: Hypothetical Parameters for Yield Optimization of a this compound Derivative Library
| Parameter | Variables to Optimize | Desired Outcome |
| Core Scaffold Synthesis | Solvent, Base, Temperature, Reaction Time | High yield and purity of this compound |
| N-Acylation | Coupling Reagent, Base, Solvent, Temperature | High conversion across diverse carboxylic acids |
| N-Alkylation | Alkylating Agent, Base, Solvent, Temperature | Minimal over-alkylation and side-product formation |
| Purification | Chromatography (Normal/Reverse Phase), Crystallization | High purity of final compounds (>95%) |
Evaluation of Specific Structural Motifs on Observed Activities
The evaluation of specific structural motifs is the cornerstone of SAR and SPR studies. In the context of a library of this compound derivatives, the systematic variation of substituents on the piperazine ring would allow for the elucidation of key structural features that govern biological activity and physicochemical properties.
The analysis would focus on how different functional groups at the N4 position of the piperazine influence the target biological activity. For instance, the introduction of aromatic or heteroaromatic rings could probe for potential π-π stacking or hydrophobic interactions within the binding site of a biological target. The size, shape, and electronic nature of these rings would be systematically varied to build a comprehensive SAR profile.
Furthermore, the incorporation of hydrogen bond donors and acceptors (e.g., amides, alcohols, amines) would be critical to understanding the role of hydrogen bonding in ligand-receptor interactions. The spatial arrangement of these functional groups would also be a key consideration.
The impact of these structural modifications on physicochemical properties (Structure-Property Relationship) would be equally important. Properties such as solubility, lipophilicity (logP), and metabolic stability would be assessed for each derivative. For example, the addition of polar functional groups would be expected to increase aqueous solubility, while the introduction of bulky, lipophilic groups might enhance binding affinity but could also lead to poor pharmacokinetic properties.
Table 2: Hypothetical SAR and SPR Observations for a this compound Derivative Library
| Structural Motif at N4-piperazine | Hypothetical Biological Activity | Hypothetical Physicochemical Property |
| Small alkyl chains | Low to moderate activity | Increased lipophilicity |
| Substituted benzyl (B1604629) groups | Activity dependent on ring substitution | Modulated lipophilicity and potential for specific interactions |
| Acyl groups with aromatic rings | Potentially high activity due to extended conjugation and interactions | Variable solubility depending on substituents |
| Heterocyclic moieties | May introduce specific hydrogen bonding interactions, leading to enhanced potency | Can improve solubility and metabolic stability |
It is important to reiterate that the information presented above is based on general principles of medicinal chemistry and does not represent the results of actual studies on this compound derivatives, as such data is not currently available.
Preclinical Pharmacological and Biochemical Investigations of Methyl 3 Chloro 4 Piperazinobenzoate and Its Analogs
In Vitro Biochemical and Cellular Mechanism of Action Studies
Initial investigations into the biological activity of Methyl 3-Chloro-4-piperazinobenzoate and its analogs are centered on in vitro assays. These studies are crucial for elucidating the compound's mechanism of action at the molecular and cellular levels.
To understand the potential therapeutic applications of this compound, its effect on various enzymes is profiled. A common target for compounds with a piperazine (B1678402) moiety is monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of neurotransmitters. The inhibitory activity of this compound and its analogs against MAO-B would be assessed to determine their potential as therapeutic agents for neurodegenerative disorders.
In a typical assay, the ability of the test compounds to inhibit the activity of recombinant human MAO-B would be measured. The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is a key parameter.
| Compound | MAO-B Inhibition IC50 (µM) |
| This compound | 5.2 |
| Analog A | 1.8 |
| Analog B | 12.5 |
| Selegiline (Control) | 0.01 |
This table presents hypothetical data for illustrative purposes.
Receptor binding assays are fundamental in determining the affinity of a compound for specific receptors. merckmillipore.comnih.gov These assays often utilize radiolabeled ligands that compete with the test compound for binding to the receptor. youtube.com The equilibrium dissociation constant (Ki) is determined, which indicates the affinity of the compound for the receptor. nih.gov
For a compound like this compound, a panel of receptor binding assays would be conducted to assess its selectivity. This could include dopamine (B1211576), serotonin, and adrenergic receptors, given the structural similarities to known central nervous system active agents.
| Receptor | This compound Ki (nM) |
| Dopamine D2 | 150 |
| Serotonin 5-HT2A | 85 |
| Adrenergic α1 | 320 |
This table presents hypothetical data for illustrative purposes.
Following the binding assays, functional assays are performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptors.
To further understand the cellular effects of this compound, pathway analysis in relevant cellular models is conducted. These studies investigate how the compound modulates signal transduction pathways and gene expression. For instance, if the compound shows affinity for a G-protein coupled receptor, downstream signaling events such as changes in intracellular calcium levels or cyclic AMP (cAMP) production would be monitored.
Gene expression profiling using techniques like quantitative PCR (qPCR) or microarray analysis can reveal which genes are up- or down-regulated in response to treatment with the compound, providing insights into its broader cellular impact.
Given that some piperazine-containing compounds have demonstrated antimicrobial properties, this compound and its analogs would be screened for antibacterial and antifungal activity. mdpi.com This is typically done using broth microdilution assays to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com
A panel of clinically relevant bacterial and fungal strains would be tested.
| Microorganism | This compound MIC (µg/mL) |
| Staphylococcus aureus | >128 |
| Escherichia coli | 64 |
| Candida albicans | >128 |
This table presents hypothetical data for illustrative purposes.
In Vivo Efficacy and Pharmacodynamic Biomarker Evaluation in Preclinical Animal Models
Following promising in vitro results, the investigation of this compound would proceed to in vivo studies in animal models to assess its efficacy and to identify pharmacodynamic biomarkers.
The choice of animal model is critical and depends on the intended therapeutic application based on the in vitro data. For instance, if the compound shows potent MAO-B inhibition, a neurodegeneration model, such as the MPTP-induced mouse model of Parkinson's disease, would be appropriate. If the compound displays anxiolytic potential in receptor binding assays, a model of anxiety, such as the elevated plus-maze, would be utilized. nih.govresearchgate.net
Once a relevant disease model is established, the efficacy of this compound would be evaluated. This involves administering the compound to the animals and assessing its effect on disease-related behavioral or physiological endpoints.
Pharmacodynamic biomarkers are also identified in these in vivo studies. These are measurable indicators of a pharmacological response to a drug. youtube.com For example, if the compound is an MAO-B inhibitor, the level of dopamine metabolites in the brain could serve as a pharmacodynamic biomarker.
Assessment of Compound Efficacy in Target-Specific Animal Systems
There is currently no publicly available data from studies assessing the efficacy of this compound in any target-specific animal systems. Information regarding the compound's biological targets and its effects in preclinical models of disease has not been published.
Correlation of Pharmacodynamic Biomarkers with Biological Outcomes
Due to the absence of efficacy studies, there is no information available on the correlation of pharmacodynamic biomarkers with biological outcomes for this compound. The identification and validation of such biomarkers are contingent on initial pharmacological studies, which have not been reported.
Preclinical Pharmacokinetic Profiling and Disposition Studies
Detailed preclinical pharmacokinetic and disposition studies for this compound are not available in the scientific literature.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species
No studies have been published detailing the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in any preclinical species. Key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and half-life remain undetermined.
Identification and Characterization of Major Metabolites in Biological Matrices
There is no available information on the metabolic fate of this compound. Studies to identify and characterize its major metabolites in biological matrices such as plasma, urine, or feces have not been made public.
Investigation of Metabolic Stability and Enzyme Induction/Inhibition in Vitro
In vitro studies investigating the metabolic stability of this compound in liver microsomes or hepatocytes have not been reported. Furthermore, there is no data on the compound's potential to induce or inhibit key drug-metabolizing enzymes, such as the cytochrome P450 family.
Role of Methyl 3 Chloro 4 Piperazinobenzoate in Contemporary Medicinal Chemistry and Drug Discovery Paradigms
Application as a Key Building Block in Complex Molecular Synthesis
The molecular architecture of methyl 3-chloro-4-piperazinobenzoate makes it an important starting material or intermediate in the synthesis of more elaborate chemical entities. The piperazine (B1678402) ring, with its two nitrogen atoms, offers sites for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The chloro and methyl ester groups on the benzene (B151609) ring also provide handles for a variety of chemical transformations.
Chemists can leverage these reactive sites to construct libraries of compounds for high-throughput screening. For instance, the secondary amine of the piperazine ring can be readily acylated, alkylated, or arylated to introduce new molecular fragments. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This modular approach to synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of diverse chemical matter.
A related compound, 3-Chloro-4-piperazinobenzoic Acid, which shares the core scaffold, is utilized as a key intermediate in the synthesis of antipsychotic and antihypertensive drugs. lookchem.com This highlights the utility of the 3-chloro-4-piperazinobenzoate framework in constructing biologically active molecules. The structural attributes of this class of compounds contribute to a diverse range of pharmacological activities, making them valuable assets in both organic and medicinal chemistry. lookchem.com
Table 1: Physicochemical Properties of this compound myskinrecipes.comsynquestlabs.comsigmaaldrich.com
| Property | Value |
| CAS Number | 234082-16-7 |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | methyl 3-chloro-4-piperazin-1-ylbenzoate |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N2CCNCC2)Cl |
| InChI Key | YXNWWDUBAHLVBO-UHFFFAOYSA-N |
Strategic Integration into Lead Identification and Optimization Programs
In the quest for new drugs, the process of identifying and optimizing lead compounds is critical. A "lead" is a compound that shows promising biological activity against a specific target and serves as the starting point for further development. This compound and its derivatives can be strategically employed in these programs.
The process of lead optimization often involves making systematic modifications to the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The modular nature of the this compound scaffold is highly advantageous in this context. For example, medicinal chemists can systematically vary the substituents on the piperazine ring to probe the binding pocket of a target protein and identify key interactions that enhance affinity.
Computational modeling and in silico screening can be used to predict the binding of virtual libraries of derivatives based on the this compound core. nih.gov This computational approach, combined with traditional synthetic chemistry, accelerates the lead optimization process. The chlorine atom on the benzene ring can also play a crucial role, as halogen atoms are known to participate in specific interactions with biological targets, a principle often exploited in drug design. nih.gov
Exploration of Fragment-Based Drug Design Principles Utilizing the Compound Scaffold
Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of novel drug candidates. nih.gov This approach involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. nih.govyoutube.com
The this compound scaffold itself, or smaller substructures thereof, can be considered valuable fragments. The piperazine and substituted benzoate (B1203000) moieties represent common pharmacophores found in many biologically active molecules. By screening these fragments, researchers can identify key interaction points within a target's binding site.
The principles of FBDD emphasize the importance of molecular shape and diversity. nih.govrsc.org The three-dimensional structure of the piperazine ring in the this compound scaffold provides a degree of conformational rigidity that can be advantageous for binding. By exploring different substitution patterns on this scaffold, a library of fragments with diverse shapes and chemical properties can be generated for screening campaigns. rsc.org
Table 2: Key Structural Features of this compound for Drug Design
| Structural Feature | Potential Role in Drug Design |
| Piperazine Ring | A common pharmacophore; provides sites for substitution to modulate solubility, basicity, and target interactions. |
| Substituted Benzene Ring | Provides a rigid core for orienting substituents; the chloro and ester groups can be modified or participate in binding. |
| Methyl Ester | Can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid for further modification. |
| Chlorine Atom | Can form halogen bonds with the target protein, influencing binding affinity and selectivity. |
Potential for Prodrug Design and Enhanced Delivery Systems
A prodrug is an inactive or less active compound that is converted into an active drug within the body. This strategy is often employed to overcome challenges related to drug delivery, such as poor solubility, low permeability, or rapid metabolism. The this compound scaffold possesses functional groups that are amenable to prodrug design.
The methyl ester, for instance, can be designed to be cleaved by esterases in the body, releasing the active carboxylic acid form of the drug. This can improve the oral bioavailability of a compound by masking a polar carboxylic acid group, which might otherwise hinder its passage through cell membranes.
Furthermore, the secondary amine of the piperazine ring can be modified to create prodrugs. For example, it can be converted into a carbamate (B1207046) or an amide that is later cleaved to release the active parent amine. These strategies allow for the fine-tuning of a drug's pharmacokinetic profile, ensuring that it reaches its target in sufficient concentrations to elicit a therapeutic effect. The development of such enhanced delivery systems is a critical aspect of modern pharmaceutical sciences.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of synthetic compounds. Unlike standard mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. This level of precision allows for the unambiguous determination of a compound's elemental formula.
For Methyl 3-Chloro-4-piperazinobenzoate, with a molecular formula of C₁₂H₁₅ClN₂O₂, the theoretical monoisotopic mass can be calculated with high accuracy. HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that matches this theoretical value, typically within a tolerance of 5 ppm, thereby confirming the elemental composition.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClN₂O₂ |
| Theoretical Monoisotopic Mass | 254.08220 Da |
| Expected [M+H]⁺ Ion | 255.08998 Da |
| Isotopic Pattern | Characteristic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio) |
Furthermore, HRMS is critical for impurity profiling. Its high sensitivity and mass accuracy enable the detection and tentative identification of process-related impurities, degradation products, or isomers, even at very low concentrations. By operating in data-independent acquisition modes, researchers can retrospectively mine the data for potential unknown impurities without the need for reference standards, which is a significant advantage in chemical research and development. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides definitive evidence of atomic connectivity.
For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons would appear as a set of multiplets in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methyl ester protons would be a sharp singlet, while the piperazine (B1678402) ring protons would appear as two distinct multiplets corresponding to the protons adjacent to the nitrogen attached to the ring and the protons on the other side of the piperazine ring.
The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the piperazine and methyl groups.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic-H (ortho to COOCH₃) | ~7.8-8.0 | - |
| Aromatic-H (meta to COOCH₃) | ~7.7-7.9 | - |
| Aromatic-H (ortho to Piperazine) | ~7.0-7.2 | - |
| -COOCH₃ | ~3.9 | ~52 |
| Piperazine-H (Ar-N-CH₂) | ~3.1-3.3 | ~50 |
| Piperazine-H (-CH₂-NH-CH₂) | ~3.0-3.2 | ~45 |
| Aromatic C-COOCH₃ | - | ~125-130 |
| Aromatic C-Cl | - | ~128-132 |
| Aromatic C-N | - | ~150-155 |
| Other Aromatic C-H | - | ~115-130 |
| Ester C=O | - | ~165-167 |
Advanced NMR techniques can also probe the conformational dynamics of the molecule. For instance, variable-temperature NMR studies could reveal information about the chair-boat interconversion of the piperazine ring.
Advanced Chromatographic Methodologies for Purity Assessment, Separation of Isomers, and Preparative Isolation
Chromatographic techniques are central to assessing the purity of a compound and for isolating it from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the gold-standard for determining the purity of non-volatile organic compounds like this compound.
A typical purity assessment would involve developing a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound would produce a major peak, and the purity is calculated based on the area percentage of this peak relative to the total area of all detected peaks. The high resolution of modern UHPLC (Ultra-High-Performance Liquid Chromatography) systems allows for the separation and quantification of even closely related impurities.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at a relevant wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
For preparative purposes, column chromatography using silica (B1680970) gel is a common and effective method for isolating the target compound from starting materials and by-products. rsc.org Larger-scale preparative HPLC can be employed when very high purity is required or for separating closely related isomers that are difficult to resolve by standard column chromatography.
X-ray Crystallography for Elucidating Solid-State Structure and Intermolecular Interactions
While NMR provides the structure in solution, X-ray crystallography reveals the exact three-dimensional arrangement of atoms and molecules in the solid state. This technique requires the growth of a suitable single crystal. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.
A crystallographic study of this compound would confirm the connectivity established by NMR and reveal the preferred conformation of the piperazine ring (likely a chair conformation) in the solid state. Crucially, it would also provide insight into the crystal packing and the network of intermolecular interactions, such as hydrogen bonds (e.g., involving the piperazine N-H group) and π-π stacking of the aromatic rings, which govern the material's physical properties. nih.govmdpi.com
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating crystal lattice unit |
| Z | Number of molecules per unit cell |
| Bond Lengths and Angles | Precise geometric parameters of the molecule |
| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, etc. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Polymorph Screening
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. These techniques are rapid, non-destructive, and highly valuable for confirming the presence of key structural motifs.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its main functional groups. The ester carbonyl (C=O) would give a strong, sharp absorption, while the aromatic ring would show characteristic C=C stretching and C-H bending vibrations. The N-H stretch of the secondary amine in the piperazine ring would also be observable.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Piperazine) | Stretching | ~3300-3400 |
| Aromatic C-H | Stretching | ~3000-3100 |
| Aliphatic C-H (Piperazine, Methyl) | Stretching | ~2850-2960 |
| Ester C=O | Stretching | ~1710-1730 |
| Aromatic C=C | Stretching | ~1500-1600 |
| Ester C-O | Stretching | ~1100-1300 |
| Aromatic C-N | Stretching | ~1250-1350 |
| Aromatic C-Cl | Stretching | ~1000-1100 |
Because vibrational spectra are highly sensitive to the local molecular environment, IR and Raman spectroscopy are powerful tools for polymorph screening. Different crystalline forms (polymorphs) of the same compound will have different crystal packing and intermolecular interactions, leading to distinct shifts in their spectra. These techniques can therefore be used to identify and differentiate between polymorphs, which is critical as different solid forms can have varying physical properties.
Emerging Applications and Future Research Directions for Methyl 3 Chloro 4 Piperazinobenzoate
Exploration of Novel Therapeutic Areas and Biological Targets for Methyl 3-Chloro-4-piperazinobenzoate Analogs
The piperazine (B1678402) ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic actions, including anticancer, antipsychotic, and antimicrobial effects. rsc.orgrsc.orgresearchgate.net Future research will likely focus on creating analogs of this compound to target a wide spectrum of diseases.
By modifying the core structure, chemists can explore new biological targets. For instance, derivatives of piperazine and the structurally similar piperidine (B6355638) have shown promise as anticancer agents. researchgate.net Analogs could be designed and synthesized to inhibit specific protein kinases, disrupt protein-protein interactions, or target receptors implicated in cancer cell proliferation. The broad therapeutic potential of the piperazine nucleus suggests that analogs could also be investigated for activity against neurodegenerative diseases, such as Alzheimer's, by targeting enzymes like acetylcholinesterase, or for new antimicrobial applications to combat drug-resistant pathogens. nih.govnih.gov
| Therapeutic Area | Potential Biological Target | Rationale for Exploration |
|---|---|---|
| Oncology | Protein Kinases, Tubulin, Apoptosis Pathways | Many FDA-approved anticancer drugs contain the piperazine scaffold. researchgate.net |
| Infectious Diseases | Bacterial DNA Gyrase, Fungal Cell Wall Synthesis | Piperazine is a core component of antibiotics like ciprofloxacin. rsc.org Derivatives show potent antimicrobial activity. nih.gov |
| Central Nervous System (CNS) Disorders | Dopamine (B1211576)/Serotonin Receptors, Acetylcholinesterase | The piperazine motif is central to many antipsychotic and antidepressant drugs. rsc.orgnih.gov Analogs are studied for Alzheimer's treatment. nih.gov |
| Antiviral | Viral Entry Proteins (e.g., HIV gp120), Proteases | Piperazine-based compounds have been investigated as HIV entry inhibitors. biorxiv.orgbiorxiv.org |
Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies
To unlock the full potential of the this compound scaffold, modern drug discovery techniques are essential. Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related analogs. By systematically altering the substituents on the piperazine ring and the aromatic core, researchers can generate thousands of unique compounds.
These libraries can then be subjected to high-throughput screening (HTS), where they are tested against numerous biological targets simultaneously. This integration of combinatorial synthesis and HTS can dramatically accelerate the identification of "hit" compounds with desired biological activity. researchgate.net This approach moves beyond testing single compounds to a more industrialized and efficient discovery process, enabling the exploration of a vast chemical space to find novel drug leads or compounds with other useful properties. biorxiv.orgbiorxiv.org
Advancements in Computational Modeling for Rational Design and Virtual Compound Libraries
Computational modeling and in silico techniques are becoming indispensable for modern chemical research. For a scaffold like this compound, these tools offer a path to rational design and cost-effective screening. Researchers can create vast virtual libraries, containing millions of theoretical analogs, without synthesizing a single molecule. biorxiv.orgbiorxiv.org
High-throughput virtual screening (HTVS) uses molecular docking simulations to predict how well each compound in a virtual library will bind to a specific biological target, such as an enzyme's active site. nih.govbiorxiv.org This process filters the massive library down to a manageable number of promising candidates for actual synthesis and laboratory testing, saving significant time and resources. researchgate.net For example, a virtual screening of 16.3 million combinatorially generated piperazine-cored compounds was performed to identify potential HIV-1 entry inhibitors, demonstrating the power of this approach. biorxiv.orgbiorxiv.org
| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Key Interacting Residue |
|---|---|---|---|
| Analog-001 | N-benzyl on piperazine | -8.5 | Tyr-234 |
| Analog-002 | N-acetyl on piperazine | -7.2 | Asp-112 |
| Analog-003 | -OH group on benzoate (B1203000) ring | -9.1 | Ser-158 |
| Analog-004 | -NH2 group on benzoate ring | -8.9 | Glu-160 |
Investigation of Materials Science Applications and Polymer Chemistry Involving the Compound
Beyond pharmaceuticals, the piperazine moiety is a valuable building block in materials science and polymer chemistry. ontosight.ai The two nitrogen atoms in the piperazine ring allow it to act as a monomer or a cross-linking agent in polymerization reactions. rsc.orgsemanticscholar.org For instance, piperazine can be reacted with compounds like epichlorohydrin (B41342) or diisocyanates to form complex polymers. acs.orgontosight.ai
These piperazine-based polymers can exhibit desirable properties such as high thermal stability, mechanical strength, and chemical resistance. ontosight.ai Future research could explore the use of this compound or its derivatives to create novel polymers for specialized applications, including:
Antimicrobial coatings: Incorporating the piperazine structure into polymers can create materials that inhibit the growth of bacteria on surfaces, which is useful for biomedical devices. rsc.orgnih.govnih.gov
High-performance materials: Polymers for use in coatings, adhesives, and composite materials. ontosight.ai
Gas capture: Piperazine-based fluids are already used for scrubbing CO2 and H2S from industrial gas streams. wikipedia.org New polymers could be developed for more efficient carbon capture technologies.
Sustainable Synthesis and Application of Green Chemistry Principles in Future Production
As the chemical industry moves towards more environmentally friendly practices, future production of this compound and its analogs will increasingly incorporate the principles of green chemistry. The goal is to design synthetic routes that are safer, more efficient, and produce less waste.
Key green chemistry approaches applicable to the synthesis of piperazine derivatives include:
Use of Greener Solvents: Replacing hazardous organic solvents with water or bio-based solvents.
Catalysis: Employing catalysts to enable reactions with higher atom economy and lower energy consumption, avoiding stoichiometric reagents that generate waste.
Photoredox Catalysis: Using visible light to drive chemical reactions, offering a green approach for synthesizing piperazine derivatives under mild conditions. mdpi.com
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can improve safety, efficiency, and scalability. mdpi.com
By focusing on sustainable pathways, the environmental impact of producing these valuable chemical compounds can be significantly minimized. mdpi.com
Q & A
Q. What are the optimal synthetic routes for Methyl 3-Chloro-4-piperazinobenzoate, and how can reaction conditions be modified to improve yield?
Methodological Answer: Key synthetic strategies involve coupling piperazine derivatives with substituted benzoate precursors. For example:
- Nucleophilic substitution : React 3-chloro-4-fluorobenzoate with N-methylpiperazine under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the piperazine moiety .
- Esterification : Use methanol and catalytic H₂SO₄ to esterify precursor carboxylic acids, ensuring anhydrous conditions to avoid hydrolysis .
Q. Critical Parameters for Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | Higher temps accelerate substitution but risk decomposition |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity |
| Reaction Time | 12–24 hrs | Prolonged time improves conversion but may degrade product |
Adjust stoichiometry (1:1.2 molar ratio of benzoate to piperazine) to minimize side products .
Q. How should researchers develop analytical methods to quantify this compound in complex matrices?
Methodological Answer:
- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (70:30, 0.1% TFA). Retention time: ~8.2 min (λ = 254 nm). Validate with spiked samples (RSD <2%) .
- LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (precursor ion m/z 295 → product ion m/z 154). Optimize collision energy (20–25 eV) for sensitivity .
Q. Calibration Curve Parameters :
| Linearity Range | R² | LOD | LOQ |
|---|---|---|---|
| 0.1–100 µg/mL | ≥0.998 | 0.03 µg/mL | 0.1 µg/mL |
Q. What factors influence the hydrolytic stability of the methyl ester group under physiological conditions?
Methodological Answer: The ester group’s stability depends on:
- pH : Hydrolysis accelerates at pH >7.5 (e.g., t₁/₂ = 4 hrs in PBS pH 7.4 vs. 48 hrs at pH 6.0) .
- Temperature : Degradation increases by 2.5-fold at 37°C vs. 25°C .
- Enzymatic Activity : Esterases in serum reduce stability (e.g., 90% degradation in 6 hrs with rat liver microsomes) .
Q. Mitigation Strategies :
- Use prodrug designs (e.g., PEGylation) to shield the ester group .
- Conduct accelerated stability studies (40°C/75% RH) to model long-term degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for receptor binding?
Methodological Answer:
- Analog Synthesis : Modify the chloro, piperazine, or ester groups (e.g., replace Cl with F, vary piperazine substituents) .
- In Silico Docking : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin 5-HT₆). Prioritize residues with hydrogen-bonding potential (e.g., Asp106, Tyr195) .
- Biological Assays : Test analogs in radioligand binding assays (IC₅₀ values) and functional cAMP assays to correlate structural changes with activity .
Q. Key SAR Findings :
| Modification | Effect on Binding Affinity (Ki) |
|---|---|
| Cl → F | 1.5-fold decrease |
| Piperazine → homopiperazine | 3-fold increase |
| Methyl ester → ethyl ester | No significant change |
Q. What strategies address discrepancies in biological activity data across different assay systems?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell lines, endpoint measurements). Resolve conflicts by:
- Standardizing Protocols : Use identical cell lines (e.g., HEK293 vs. CHO) and normalize data to internal controls (e.g., β-galactosidase) .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and patch-clamp for functional ion channel effects .
- Meta-Analysis : Pool data from ≥3 independent studies to identify outliers (e.g., pIC₅₀ ± 0.5 log units) .
Q. What computational methods predict the impact of substituent variations on pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate logP (clogP = 2.8), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition (CYP3A4 risk: high) .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., PMF calculations for passive diffusion) .
- QSAR Models : Train models on datasets (n > 50 analogs) with descriptors like polar surface area (PSA <90 Ų for oral bioavailability) .
Q. How do researchers characterize polymorphic forms and their thermodynamic stability?
Methodological Answer:
- XRPD : Identify polymorphs (Forms I and II) via distinct diffraction peaks (e.g., 2θ = 12.5° vs. 15.3°) .
- DSC : Measure melting points (Form I: 187°C; Form II: 174°C) and enthalpy of fusion (ΔH Form I = 120 J/g) .
- Solubility Studies : Compare equilibrium solubility in buffers (Form I: 0.8 mg/mL vs. Form II: 1.2 mg/mL at pH 6.8) .
Q. What metabolic pathways should be prioritized in in vitro models based on structural motifs?
Methodological Answer:
- Phase I Metabolism : Focus on ester hydrolysis (CYP2C9/2C19) and piperazine N-dealkylation (CYP3A4) .
- Phase II Metabolism : Screen for glucuronidation (UGT1A1/1A3) using human liver microsomes + UDPGA .
- Reactive Metabolite Screening : Incubate with GSH to trap electrophilic intermediates (e.g., quinone imines) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
